Home > Products > Screening Compounds P71612 > Pholcodine monohydrate
Pholcodine monohydrate - 6254-99-5

Pholcodine monohydrate

Catalog Number: EVT-6727473
CAS Number: 6254-99-5
Molecular Formula: C23H32N2O5
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of pholcodine monohydrate involves several steps starting from morphine derivatives. The general synthetic route includes:

  1. N-alkylation of morphine: Morphine is reacted with an alkyl halide to form a morphinan derivative.
  2. Reduction: The double bond in the morphinan structure is reduced to yield pholcodine.
  3. Crystallization: Pholcodine is then crystallized from an appropriate solvent to obtain pholcodine monohydrate.

Technical details of the synthesis can vary based on specific laboratory conditions and desired purity levels. Advanced methods such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and purify the final product .

Molecular Structure Analysis

Pholcodine monohydrate has a complex molecular structure characterized by a morphinan backbone. The molecular formula is C18H23NO3H2OC_{18}H_{23}NO_3\cdot H_2O, indicating that it includes one water molecule per molecule of pholcodine.

Structural Data

  • Molecular Weight: Approximately 301.39 g/mol
  • Crystal Structure: Pholcodine monohydrate exhibits polymorphism, meaning it can exist in different crystalline forms depending on the conditions of crystallization .

The crystal structure analysis reveals important details about intermolecular interactions, which are crucial for understanding its stability and solubility properties.

Chemical Reactions Analysis

Pholcodine can undergo various chemical reactions typical for amines and alcohols:

  1. Acid-Base Reactions: As a weak base, pholcodine can react with acids to form salts.
  2. Oxidation: Under certain conditions, pholcodine can be oxidized to form various metabolites.
  3. Hydrolysis: In aqueous environments, pholcodine may hydrolyze, affecting its stability and efficacy.

These reactions can be monitored using chromatographic techniques such as HPLC or gas chromatography .

Mechanism of Action

Pholcodine exerts its cough-suppressing effects primarily through central action in the brain's cough center located in the medulla oblongata. The mechanism involves:

  • Binding to Opioid Receptors: Pholcodine binds to mu-opioid receptors, which leads to the inhibition of neurotransmitter release involved in the cough reflex.
  • Reduction of Cough Reflex Sensitivity: By modulating neuronal excitability, pholcodine decreases the sensitivity of the cough reflex pathways.

This mechanism allows for effective relief from coughing without significant sedation or respiratory depression compared to other opioids .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and alcohol; insoluble in non-polar solvents
  • Melting Point: Approximately 130 °C

Chemical Properties

  • pH Range: Typically neutral (around pH 7)
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to assess thermal stability and decomposition patterns .

Applications

Pholcodine monohydrate is primarily used in pharmaceutical formulations as a cough suppressant. Its applications include:

  • Cough Syrups: Often formulated with other agents for symptomatic relief in colds and allergies.
  • Combination Products: Used alongside antihistamines or decongestants for enhanced therapeutic effects.
  • Research Applications: Investigated for potential use in treating other conditions involving hyperactive cough reflexes.

Due to its effectiveness and relatively low side effect profile, pholcodine remains a valuable compound in respiratory therapy .

Historical Context and Therapeutic Significance

Evolution in Antitussive Therapy

Pholcodine monohydrate (C₂₃H₃₀N₂O₄·H₂O) emerged as a pivotal antitussive agent following its synthesis in 1950s France. Developed as a semisynthetic derivative of morphine, it replaced codeine in many formulations due to its superior safety profile, including negligible respiratory depression and lower addiction liability. Early pharmacological studies highlighted its selective action on the medullary cough center, suppressing unproductive coughs through central nervous system (CNS) depression without significant analgesic effects [1] [10]. By the 1980s, pholcodine constituted a cornerstone of over-the-counter (OTC) cough remedies, formulated as syrups (5 mg/5 mL), lozenges, and combination cold therapeutics. Its commercial adoption accelerated after clinical studies demonstrated equivalent or superior efficacy to codeine in artificial cough models, though real-world efficacy studies remained limited [2] [7].

Advances in analytical methodologies further solidified its therapeutic role. High-performance liquid chromatography (HPLC) techniques enabled precise quantification in formulations, while spectrofluorimetry (post-2020) achieved detection limits as low as 5 ng/mL, enhancing quality control and pharmacokinetic research [7].

Table 1: Analytical Methods for Pholcodine Quantification

MethodDetection LimitLinear Range (μg/mL)Key Advancement
HPLC-UV (1980s)100 ng/mL0.5–50First validated stability assays
GC-MS (1990s)50 ng/mL0.1–20Metabolite identification
Synchronous Fluorimetry (2022)5 ng/mL0.01–2.4Simultaneous detection with ephedrine

Comparative Analysis with Morphine-Derived Antitussives

Pholcodine’s pharmacological distinctiveness arises from structural modifications to the morphine scaffold. The addition of a morpholinoethyl ether group at the C-3 position reduces blood-brain barrier penetration, minimizing euphoric effects and respiratory depression compared to codeine or morphine [1] [3]. Key differentiators include:

  • Receptor Selectivity: Unlike morphine, pholcodine exhibits negligible affinity for μ-opioid receptors, explaining its absence of analgesic properties and lower abuse potential [1].
  • Metabolic Pathways: Hepatic metabolism via oxidation and conjugation yields free morphine as a minor metabolite (<0.1%), contrasting with codeine’s significant O-demethylation to morphine. This reduces misuse potential but may trigger false positives in opioid urine tests [1] [6].
  • Solid-State Stability: Crystallographic studies confirm pholcodine monohydrate adopts a monoclinic P2₁ space group. Hydrogen bonding between the water molecule and morpholino oxygen enhances lattice stability, preventing polymorphism—a critical advantage in shelf-life management compared to hygroscopic codeine phosphate salts [3].

Table 2: Structural and Pharmacokinetic Comparison

PropertyPholcodineCodeineMorphine
Molecular FormulaC₂₃H₃₀N₂O₄·H₂OC₁₈H₂₁NO₃C₁₇H₁₉NO₃
Elimination Half-Life32–43 hours3–4 hours2–3 hours
Key MetaboliteConjugated morphineMorphine (10–15%)Morphine-6-glucuronide
Crystal SystemMonoclinicTrigonal (hydrate)Orthorhombic

Global Pharmacopeial Recognition and Regulatory Milestones

Pholcodine monohydrate attained broad pharmacopeial inclusion by the 1970s, with monographs in the British Pharmacopoeia (BP), European Pharmacopoeia (EP), and Australian Therapeutic Goods Act. Regulatory assessments initially focused on chemistry and acute toxicity, leading to OTC approvals in >30 countries [6] [10]. However, post-2000 epidemiological studies triggered seismic regulatory shifts:

  • 2007: Norway withdrew pholcodine following evidence linking it to NMBA (neuromuscular blocking agent) anaphylaxis. Antibody prevalence fell >80% within two years, with a corresponding decline in anesthetic fatalities [1] [9].
  • 2011: The European Medicines Agency (EMA) initially dismissed anaphylaxis risks as "circumstantial," but mandated the ALPHO study (2020–2022) to re-evaluate evidence [4].
  • 2022–2023: The ALPHO study confirmed a 4.2-fold increased anaphylaxis risk (95% CI: 2.5–6.9) in patients exposed to pholcodine within 12 months of NMBA anesthesia. This prompted EMA (December 2022), the UK MHRA (March 2023), and Australia TGA (February 2023) to revoke all marketing authorizations [4] [9].

The U.S. maintained its pre-emptive Schedule I classification, reflecting unresolved safety concerns despite absence of domestic usage [1].

Table 3: Timeline of Major Regulatory Actions

YearRegionActionBasis
1958GlobalIntroduction as OTC antitussiveSuperior safety vs. codeine
2007NorwayMarket withdrawalAnaphylaxis risk during anesthesia
2011EUEMA review; no initial restrictions"Inconsistent" evidence of risk [1]
2022EUALPHO study completionAdjusted OR = 4.2 for NMBA anaphylaxis
2023EU, UK, AustraliaFull market withdrawalIrreconcilable benefit-risk profile

Properties

CAS Number

6254-99-5

Product Name

Pholcodine monohydrate

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-methyl-9-(2-morpholin-4-ylethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrate

Molecular Formula

C23H32N2O5

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C23H30N2O4.H2O/c1-24-7-6-23-16-3-4-18(26)22(23)29-21-19(5-2-15(20(21)23)14-17(16)24)28-13-10-25-8-11-27-12-9-25;/h2-5,16-18,22,26H,6-14H2,1H3;1H2/t16-,17+,18-,22-,23-;/m0./s1

InChI Key

VOMHFFCEDKOLBR-RNFKYSJUSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(C=C4)O.O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(C=C4)O.O

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCCN6CCOCC6)O[C@H]3[C@H](C=C4)O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.